molecular formula C10H20N4S B2781370 N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine CAS No. 64524-60-3

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2781370
CAS No.: 64524-60-3
M. Wt: 228.36
InChI Key: VEWFVWBQBFQRPR-UHFFFAOYSA-N
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Description

N2,N5-Dibutyl-1,3,4-thiadiazole-2,5-diamine (CAS 64524-60-3) is a chemical compound with the molecular formula C10H20N4S and a molecular weight of 228.36 g/mol . It is a derivative of the 1,3,4-thiadiazole heterocyclic system, a scaffold widely recognized in medicinal chemistry for its significant biological potential . Compounds based on the 1,3,4-thiadiazole core, particularly 2,5-disubstituted derivatives like this one, are frequently investigated for their diverse biological activities. Research into analogous structures has demonstrated promising antimicrobial, antifungal, and antiproliferative properties, making them valuable intermediates in the development of novel therapeutic agents . The dibutyl side chains in this specific molecule may influence its lipophilicity and overall pharmacokinetic profile, which can be a critical area of study for researchers in drug discovery. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-N,5-N-dibutyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c1-3-5-7-11-9-13-14-10(15-9)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWFVWBQBFQRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(S1)NCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine can be achieved through several methods. One common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is typically carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields .

Another method involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide. This refined synthetic procedure optimizes the reagents’ ratio and monitoring methods, resulting in increased yield and shorter reaction time .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of nanocatalysts, such as magnesium oxide nanoparticles, is particularly advantageous due to their high efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can form hydrogen bonds and coordinate with metal ions, which enhances its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The target compound’s butyl groups distinguish it from structurally related thiadiazole diamines. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Physicochemical Features Source
N2,N5-Dibutyl-1,3,4-thiadiazole-2,5-diamine Butyl (N2, N5) Not reported High lipophilicity due to butyl chains
N,N’-Diphenyl-1,3,4-thiadiazole-2,5-diamine (9c) Phenyl (N2, N5) 240 Rigid aromatic groups; higher melting point
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Methylphenyl, benzylidene 135 (408 K) Intramolecular H-bonding; planar geometry
2-(3,5-Diamino-1H-1,2,4-triazol-1-yl)-N-phenyl-2-thioxoacetamide (7) Triazole-thioxoacetamide Not reported Hybrid heterocycle; unexpected synthetic pathway

Key Observations :

  • Melting Points : Aromatic substituents (e.g., phenyl in 9c) increase rigidity and melting points compared to alkyl-substituted analogues. The target compound’s butyl groups likely reduce crystallinity, resulting in a lower melting point than 9c (240°C) but higher than the benzylidene derivative (135°C) .
  • Lipophilicity: Butyl chains enhance solubility in nonpolar solvents, making the target compound more suitable for lipid-rich environments (e.g., cell membranes) than polar derivatives like 9c.

Antimicrobial and Antifungal Potential

While direct data for the target compound is lacking, structurally related thiadiazoles exhibit:

  • Antifungal Activity : Compounds with electron-withdrawing groups (e.g., chloro-benzyl in ) show enhanced activity due to increased electrophilicity .
  • Antimicrobial Effects : Planar thiadiazole derivatives (e.g., ) disrupt microbial cell walls via H-bonding interactions .

The butyl groups in the target compound may improve bioavailability but could reduce target specificity compared to polar analogues.

Biological Activity

N2,N5-Dibutyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4S
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 2937-81-7

The structure of this compound includes a thiadiazole ring which is known for its stability and reactivity due to the presence of nitrogen and sulfur atoms. This configuration contributes to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study evaluated various 1,3,4-thiadiazole derivatives for their in vitro anti-proliferative effects against several cancer cell lines. Notably, compounds with substitutions at the 2 and 5 positions of the thiadiazole ring showed promising results:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
Compound CSMMC-772118

These findings suggest that this compound may have similar potential as an anticancer agent due to its structural similarities with effective derivatives .

2. Antidiabetic Activity

Thiadiazole derivatives have also been studied for their antidiabetic properties. Inhibition of the α-glucosidase enzyme is a common mechanism through which these compounds exert their effects. A comparative study showed that several thiadiazole compounds exhibited high inhibitory activity:

Compoundα-Glucosidase Inhibition (%)
Compound D85
Compound E78
Compound F80

The ability to inhibit α-glucosidase indicates that this compound could be explored further as a potential antidiabetic agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX. In vitro studies have demonstrated that certain derivatives can significantly reduce inflammation markers:

CompoundInhibition (%)
Compound G70
Compound H65

This suggests that this compound may also possess anti-inflammatory properties worth investigating .

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The electron-deficient nature of the thiadiazole ring facilitates nucleophilic substitution reactions.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes (e.g., α-glucosidase and COX) underlies its therapeutic potential in diabetes and inflammation.

Case Studies

  • Anticancer Study : A series of experiments conducted on various cancer cell lines revealed that modifications on the thiadiazole ring significantly enhance cytotoxicity. For instance, a derivative with a butyl group at the N2 position showed increased activity against breast cancer cells compared to its non-substituted counterparts .
  • Diabetes Research : A molecular docking study demonstrated that this compound binds effectively to the active site of α-glucosidase. This interaction suggests a strong potential for this compound in managing postprandial hyperglycemia in diabetic patients .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N2,N5-dibutyl-1,3,4-thiadiazole-2,5-diamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions of hydrazinecarbothioamide derivatives with brominated ketones in acetonitrile under reflux. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to bromoketone) and using catalysts like triethylamine to enhance cyclization efficiency. Reaction monitoring via TLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • 1H NMR : Look for NH proton signals near δ 8.6–8.9 ppm and butyl group resonances (δ 0.8–1.6 ppm).
  • IR : Absence of NH2 stretches (~3300 cm⁻¹) confirms successful substitution; thiadiazole ring vibrations appear at 1570–1620 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing (e.g., monoclinic P21/c space group with unit cell parameters a = 9.72 Å, b = 13.99 Å, c = 10.83 Å) to validate stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : Use antimicrobial disk diffusion assays (against S. aureus and E. coli), MTT assays for cytotoxicity (IC50 determination in cancer cell lines), and enzyme inhibition studies (e.g., COX-2 or kinase targets). Reference similar thiadiazoles showing IC50 values <50 µM in anticancer screens .

Advanced Research Questions

Q. How do competing reaction mechanisms during thiadiazole synthesis lead to byproducts, and how can these challenges be mitigated?

  • Methodology : Side reactions, such as incomplete cyclization or H2S elimination (as seen in Scheme 4 of ), can generate impurities. Use quenching agents (e.g., iodine in DMF) to trap reactive intermediates and employ preparative HPLC for purification. Confirm product identity via comparison with authentic samples (e.g., N,N'-diphenyl analogs) .

Q. What computational approaches best predict the electronic properties and binding affinities of N2,N5-dibutyl-thiadiazole derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict redox activity. Molecular docking (AutoDock Vina) against biological targets (e.g., bacterial dihydrofolate reductase) identifies potential binding modes. Validate with MD simulations to assess stability .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-evaluate computational parameters (e.g., solvent models like PCM vs. explicit solvation) and protonation states. For example, highlights unexpected product formation due to malonate interference; replicate studies under inert atmospheres to exclude oxidative pathways .

Q. What structure-activity relationship (SAR) strategies enhance selectivity while retaining core thiadiazole activity?

  • Methodology : Compare dibutyl derivatives with diphenyl (IC50 = 12 µM in antifungal assays) or mercapto-substituted analogs (used in polymer cross-linking). Adjust alkyl chain length (C4 vs. C6) to balance lipophilicity and target engagement. ’s structural analogs table provides a benchmark for substituent effects .

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